Diazepam-d5

Description

Contextualization of Stable Isotope Labeled Compounds (SILCs) in Modern Analytical Chemistry

Stable isotope labeled compounds are foundational to numerous analytical techniques, offering insights into reaction mechanisms, metabolic pathways, and pharmacokinetic profiles of various substances. symeres.comlucerna-chem.ch Their application spans diverse fields including pharmaceutical development, environmental analysis, proteomics, metabolomics, and food science. symeres.commoravek.com By incorporating isotopes like ¹³C and ¹⁵N, researchers can trace the fate of agrochemicals in the environment or conduct detailed structural analyses of biomolecules using Nuclear Magnetic Resonance (NMR) spectroscopy. symeres.com

Significance of Deuterium (B1214612) Labeling in Elucidating Complex Chemical and Biological Processes

Deuterium, a stable isotope of hydrogen, is particularly significant in research. clearsynth.com Its greater mass compared to protium (B1232500) (the common hydrogen isotope) can influence reaction rates, a phenomenon known as the kinetic isotope effect, which provides valuable information about reaction mechanisms. symeres.com In drug metabolism studies, deuterium labeling allows for the precise tracking of metabolic pathways, bioavailability, and drug interactions. symeres.comclearsynth.com This is crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. cernobioscience.com Furthermore, deuterium labeling can be used to investigate protein folding and ligand-receptor interactions, offering deeper insights into intricate biochemical and physiological processes. clearsynth.com

Advantages of Deuterated Analogs as Internal Standards in Quantitative Analysis

In quantitative analysis, particularly in chromatography and mass spectrometry, internal standards are essential for achieving accurate and reproducible results. scioninstruments.com Deuterated analogs of the analyte of interest are considered the gold standard for internal standards. acanthusresearch.com Because they are chemically almost identical to their non-labeled counterparts, they exhibit very similar behavior during sample preparation, extraction, and chromatographic separation. acanthusresearch.comsigmaaldrich.com This co-elution minimizes variations caused by matrix effects—where other components in a complex sample can interfere with the analysis—and fluctuations in the mass spectrometer's response. sigmaaldrich.comclearsynth.com The key advantage lies in the mass difference, which allows the mass spectrometer to easily distinguish between the analyte and the deuterated internal standard, leading to highly accurate quantification. acanthusresearch.comclearsynth.com

Overview of Diazepam-d5 as a Prominent Deuterated Internal Standard

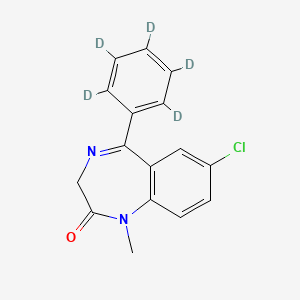

This compound is a deuterated form of diazepam, a well-known benzodiazepine (B76468). sigmaaldrich.comcaymanchem.com In this labeled compound, five hydrogen atoms in the phenyl group have been replaced by deuterium atoms. caymanchem.comcaymanchem.com This specific labeling makes it an ideal internal standard for the quantitative analysis of diazepam in various biological matrices. caymanchem.comcerilliant.com

| Property | Value |

| Chemical Name | 7-Chloro-1-methyl-5-(phenyl-d5)-1,3-dihydro-2H-benzo[e] symeres.comcerilliant.comdiazepin-2-one |

| CAS Number | 65854-76-4 |

| Molecular Formula | C₁₆H₈D₅ClN₂O |

| Molecular Weight | 289.8 g/mol |

Historical and Current Applications in Research Methodologies

This compound has a well-established history and continues to be widely used in various research applications, particularly in clinical and forensic toxicology. cerilliant.comthermofisher.com It is a certified reference material used for the quantification of diazepam levels in urine, serum, and plasma using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comcerilliant.com Its applications extend to drug testing, monitoring patient compliance, and in studies investigating the metabolism and pharmacokinetics of diazepam. sigmaaldrich.comkingston.ac.uk For instance, it has been used in the development of analytical methods for detecting benzodiazepines in blood samples of motorists to enforce traffic safety regulations. kingston.ac.uk

Foundational Principles of Isotope Dilution Mass Spectrometry (IDMS) and its Enhancement by Deuteration

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for determining the quantity of a substance in a sample. ontosight.aiwikipedia.org The core principle involves adding a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample. osti.govup.ac.za After thoroughly mixing the sample and the standard, the ratio of the natural analyte to the labeled standard is measured using a mass spectrometer. osti.gov From this ratio, the original concentration of the analyte in the sample can be calculated with high accuracy and precision. ontosight.ai

Deuteration significantly enhances the reliability of IDMS. clearsynth.com The deuterated standard, such as this compound, behaves almost identically to the unlabeled diazepam throughout the analytical process. acanthusresearch.com This includes extraction, derivatization, and chromatography, thus compensating for any sample loss or variability during these steps. clearsynth.comnih.gov The mass difference ensures that the signals from the analyte and the standard are clearly resolved by the mass spectrometer, leading to more accurate and reliable quantification, even at very low concentrations. sigmaaldrich.comnih.gov This makes the combination of deuterated standards and IDMS a cornerstone of modern quantitative bioanalysis. clearsynth.comontosight.ai

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOVKJBEBIDNHE-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670081 | |

| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-76-4 | |

| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazepam-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Isotopic Characterization of Diazepam D5

Methodologies for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules can be achieved through various chemical strategies. researchgate.net Common methods include hydrogen-deuterium exchange reactions, which can be catalyzed by acids, bases, or metals like platinum. wikipedia.org These reactions are typically equilibrium processes, necessitating a high molar excess of the deuterium source, such as deuterium oxide (D₂O), to drive the incorporation. wikipedia.org For non-exchangeable hydrogen atoms, more forceful conditions involving elevated temperatures and pressures may be required. wikipedia.org

Another prevalent technique is the reduction of functional groups using deuterated reagents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net Additionally, the deuterogenation of unsaturated carbon-carbon bonds using deuterium gas (D₂) in the presence of a metal catalyst is an effective method for introducing deuterium. researchgate.net More recent advancements include photochemical methods and the use of transition metal catalysts to facilitate site-selective deuteration. snnu.edu.cnrsc.org

Specific Synthetic Routes for Deuterated Benzodiazepines

The synthesis of deuterated benzodiazepines like Diazepam-d5 often involves a multi-step process starting from a deuterated precursor. A common strategy for producing this compound, where the five deuterium atoms are on the phenyl ring, begins with a deuterated starting material. synzeal.comgoogle.com

One documented pathway involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with glycine (B1666218) ethyl ester to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one. researchgate.net This intermediate is then methylated to yield diazepam. researchgate.net To produce this compound, a similar route can be followed, starting with a deuterated precursor. For instance, the synthesis can start with a deuterated bromophenyl Grignard reagent reacting with 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one. google.com The resulting product undergoes hydrolysis, acylation, cyclization, and methylation to yield Diazepam-d8, a variant with eight deuterium atoms. google.com A similar principle applies to the synthesis of this compound, where the deuteration is targeted to the phenyl ring.

Another approach involves the direct deuteration of a diazepam precursor. For example, the protons at the 3-position of diazepam 4-oxide and nordiazepam 4-oxide have been shown to undergo efficient deuterium exchange in deuterated alkaline methanol (B129727) through keto-enol tautomerism. iaea.org These deuterated intermediates can then be used to synthesize other deuterated diazepam derivatives. iaea.org

A patented method for preparing deuterated diazepam involves mixing 7-chloro-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one with N,N-dimethylformamide, followed by the addition of potassium carbonate and deuterated chloroform (B151607) and heating. google.com This method is described as being short, easy to operate, and low-cost. google.com

Considerations for Site-Specific Deuteration and Isotopic Exchange Mechanisms

Achieving site-specific deuteration is critical for creating isotopically labeled compounds with the desired properties. The choice of synthetic route and reaction conditions dictates the position and extent of deuterium incorporation. snnu.edu.cn The kinetic isotope effect (KIE), where a C-D bond is stronger and reacts slower than a C-H bond, is a fundamental principle influencing these reactions. scielo.org.mx

For this compound, the goal is to selectively replace the five hydrogen atoms on the phenyl group attached to the benzodiazepine (B76468) core. This is often accomplished by using a starting material where the phenyl ring is already perdeuterated. google.com

Hydrogen-deuterium exchange (HDE) reactions are a primary method for introducing deuterium. These exchanges can be catalyzed by various means, and the mechanism often involves the formation of an intermediate that can readily exchange protons with a deuterated solvent or reagent. wikipedia.orgacs.org For example, base-catalyzed exchange can deprotonate a carbon adjacent to a carbonyl group, forming an enolate that can then be deuterated. scielo.org.mx Acid-catalyzed exchange can also occur, often involving protonation of a functional group to facilitate exchange. scielo.org.mx The efficiency and selectivity of HDE depend on factors such as the acidity of the C-H bond, the stability of intermediates, and the choice of catalyst and reaction conditions. nih.goved.gov

Advanced Characterization Techniques for Isotopic Purity and Location

Ensuring the isotopic purity and confirming the precise location of deuterium atoms are paramount for the use of this compound as an analytical standard. rsc.orgbvsalud.org A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.org

High-Resolution Mass Spectrometry for Purity and Isotopic Distribution

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment and distribution in deuterated compounds. nih.govresearchgate.net By providing highly accurate mass measurements, HRMS can distinguish between the unlabeled compound and its various deuterated isotopologues (molecules that differ only in their isotopic composition). researchgate.netdshs-koeln.de

The general strategy involves acquiring a full-scan mass spectrum of the sample and then extracting and integrating the ion signals corresponding to the unlabeled compound (M), the desired deuterated compound (e.g., M+5 for this compound), and other possible isotopologues (M+1, M+2, etc.). rsc.org The isotopic purity is then calculated based on the relative abundances of these ions. nih.gov Techniques like liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS) are commonly used for this analysis. rsc.org Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another sophisticated technique that measures the exchange of amide hydrogens with deuterium in solution, providing information about protein conformation and dynamics. waters.comcreative-proteomics.comnih.gov

Table 1: Illustrative HRMS Data for Isotopic Purity Assessment of a Deuterated Compound

| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |

|---|---|---|---|

| M (Unlabeled) | 284.0716 | 284.0715 | 0.5 |

| M+1 | 285.0749 | 285.0748 | 1.0 |

| M+2 | 286.0782 | 286.0781 | 0.3 |

| M+3 | 287.0815 | 287.0814 | 0.2 |

| M+4 | 288.0848 | 288.0847 | 0.1 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium Position and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural integrity of the molecule and pinpointing the exact locations of the deuterium atoms. rsc.orgstudymind.co.uk Both proton (¹H) and deuterium (²H) NMR spectroscopy are utilized.

In ¹H NMR, the absence of signals at specific chemical shifts where protons are expected indicates successful deuterium substitution. studymind.co.ukacs.org For this compound, the signals corresponding to the protons on the phenyl ring would be absent or significantly diminished. cleanchemlab.com

²H NMR spectroscopy directly detects the deuterium nuclei, providing unambiguous confirmation of their presence and location within the molecule. acs.orgnasa.gov The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for direct correlation. nasa.gov Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can also be employed to confirm the sites of deuteration. cdnsciencepub.com

Table 2: Expected NMR Signal Changes for this compound

| Nucleus | Expected Chemical Shift (ppm) in Unlabeled Diazepam | Expected Observation in this compound |

|---|---|---|

| ¹H | ~7.2-7.6 (Phenyl protons) | Signals absent or greatly reduced |

| ¹H | Other non-phenyl protons | Signals present |

Note: This table provides expected general observations.

Assessment of Isotopic Stability and Potential for Hydrogen-Deuterium Exchange

The isotopic stability of this compound is a critical parameter, as any loss of deuterium (back-exchange) would compromise its utility as an internal standard. caymanchem.com The C-D bond is generally stronger than the C-H bond, which contributes to the stability of deuterated compounds. scielo.org.mx For this compound, the deuterium atoms are attached to an aromatic ring, which makes them non-labile and not prone to exchange under typical analytical conditions. wikipedia.org

However, the potential for hydrogen-deuterium exchange must still be considered, especially under harsh conditions of pH or temperature, or in the presence of certain catalysts. wikipedia.orgmit.edu Studies on the stability of diazepam in various intravenous fluids have shown that it can be stable for extended periods under specific dilutions and conditions, which provides some insight into its general chemical stability. nih.gov For this compound, a neat solid is reported to have a stability of at least 5 years when stored at -20°C. caymanchem.com The stability in solution, particularly in protic solvents, would need to be carefully evaluated to ensure no back-exchange occurs during sample preparation and analysis. Monitoring the isotopic distribution over time using HRMS can be an effective way to assess the isotopic stability of this compound. nih.gov

Advanced Analytical Methodologies Employing Diazepam D5 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) for Precision Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in quantitative analysis. The use of a stable isotope-labeled internal standard, such as Diazepam-d5, is fundamental to the success of this method. cerilliant.comscientificlabs.co.ukcerilliant.comcaymanchem.com

Theoretical Framework of IDMS in Minimizing Matrix Effects and Enhancing Accuracy

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample before any processing steps. mdpi.com this compound, being chemically identical to diazepam but with a different mass due to the presence of five deuterium (B1214612) atoms, co-elutes with the native analyte during chromatographic separation. caymanchem.comuniovi.es This co-elution ensures that both the analyte and the internal standard experience the same physical and chemical conditions throughout the entire analytical process, including extraction, derivatization, and ionization. diva-portal.org

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant source of error in quantitative mass spectrometry. diva-portal.orgnih.gov By using a deuterated internal standard like this compound, any suppression or enhancement of the ionization signal caused by the matrix will affect both the analyte and the internal standard to a similar degree. waters.comoup.com The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate due to matrix effects, thus significantly improving the accuracy and precision of the measurement. mdpi.comwaters.comoup.com The use of stable isotope-labeled internal standards is recognized as the most effective method to correct for matrix effects. chromatographyonline.com

Calibration Curve Development and Regression Models in Quantitative Assays

For accurate quantification, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard, such as this compound. shimadzu.comlcms.cz The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. shimadzu.comlcms.czresearchgate.net This process establishes a mathematical relationship between the measured signal response and the analyte concentration. annlabmed.org

Various regression models can be applied to fit the calibration data, with the choice depending on the nature of the data over the concentration range. While non-weighted linear regression is common, weighted regression models, such as 1/x or 1/x², are often necessary for bioanalytical methods with a wide dynamic range where the variance of the data increases with concentration (heteroscedasticity). nih.govresearchgate.net The selection of an appropriate regression model is crucial for ensuring accurate quantification across the entire calibration range. researchgate.net The coefficient of determination (R²) is a key parameter used to evaluate the goodness of fit of the regression model to the experimental data. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical platform for the quantification of diazepam and other benzodiazepines, with this compound playing a crucial role as an internal standard. nih.govthermofisher.comresearchgate.netnih.govrsc.orgsciex.com The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Optimization of Chromatographic Separation Parameters

The primary goal of chromatographic optimization is to achieve a good separation of the analyte from other matrix components and potential interferences, resulting in well-defined, symmetrical peak shapes. nih.gov Key parameters that are optimized include the choice of the stationary phase (column), the mobile phase composition, the gradient elution program, and the flow rate. nih.govnih.gov

For the analysis of diazepam and its deuterated internal standard, reversed-phase columns, such as C18, are commonly employed. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous component (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netoup.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate compounds with different polarities within a reasonable run time. oup.com The flow rate is also adjusted to ensure optimal separation efficiency. nih.gov Proper chromatographic separation is essential to minimize ion suppression and ensure accurate quantification. nih.gov

| Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate | Reference |

|---|---|---|---|---|---|

| Waters BEH C18 (2.1 x 100 mm, 1.7 µm) | Water with 0.1% formic acid | Acetonitrile with 0.1% formic acid | Linear gradient from 80% A to 60% A over 1.75 min, held until 3.5 min | Not specified | oup.com |

| Cadenza CD-C18 (150 x 3.0 mm, 3 µm) | Not specified | Not specified | Not specified | Not specified | nih.gov |

| Allure PFP Propyl (50 x 2.1 mm, 5 µm) | Water with 0.2% formic acid and 2mM ammonium formate | Acetonitrile with 0.2% formic acid and 2mM ammonium formate | Specified in source | Not specified | thermofisher.com |

| Phenomenex C18 Synergi Fusion | Water with 0.1% formic acid | Acetonitrile with 0.1% formic acid | Isocratic, then gradient to improve co-elution | 0.35 to 0.45 mL/min | kingston.ac.uk |

Mass Spectrometric Detection Parameters: Multiple Reaction Monitoring (MRM) Transitions and Ion Source Optimization

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for quantitative analysis. nih.govscispace.com In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole. nih.gov This process significantly reduces chemical noise and enhances the signal-to-noise ratio.

For diazepam and this compound, the precursor-to-product ion transitions are carefully selected and optimized to achieve the highest sensitivity. nih.govresearchgate.net The collision energy and fragmentor voltage are key parameters that are fine-tuned for each MRM transition to maximize the product ion signal. nih.govlcms.cz Ion source parameters, such as gas temperature, gas flow, nebulizer pressure, and capillary voltage, are also optimized to ensure efficient ionization of the analytes as they enter the mass spectrometer. rsc.orgoup.com Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of benzodiazepines. nih.govoup.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| Diazepam | 285.1 | 193.1 | 45 | nih.gov |

| Diazepam | 285.2 | 193.1 | Not specified | nih.gov |

| Diazepam | 285 | 193 | 44 | oup.com |

| This compound | 290.2 | 198.1 | Not specified | rsc.org |

| This compound | 290.1 | 198.2 | Not specified | kingston.ac.uk |

Strategies for Matrix Effect Assessment and Mitigation Using Deuterated Standards

Despite optimization, matrix effects can still pose a challenge. The use of a deuterated internal standard like this compound is the primary strategy for mitigating these effects. waters.comnih.gov Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of signal suppression or enhancement from the matrix. waters.comoup.comnih.gov This allows for accurate correction of the analyte signal.

To assess the extent of matrix effects, post-extraction addition experiments are often performed. nih.gov In this approach, a known amount of the analyte and internal standard are added to a blank matrix extract that has already undergone the sample preparation procedure. The signal response is then compared to that of a pure standard solution at the same concentration. Any significant difference indicates the presence of matrix effects. waters.com While deuterated standards are highly effective, other strategies to reduce matrix effects include optimizing sample preparation to remove interfering substances and ensuring efficient chromatographic separation. thermofisher.comsciex.comwaters.com In some cases, simple dilution of the sample can be sufficient to minimize matrix effects to an acceptable level. thermofisher.comsciex.com

Method Validation and Performance Characteristics in Bioanalytical Assays

Method Robustness and Stability Studies

The reliability of an analytical method hinges on its robustness and the stability of the analytes and internal standards under various conditions. For quantitative bioanalysis, establishing the stability of the deuterated internal standard, this compound, is as critical as for the analyte itself. This ensures that the concentration of the internal standard remains constant throughout the entire process of sample collection, storage, and analysis, thereby guaranteeing accurate quantification.

Method Robustness

Method robustness is the measure of a method's capacity to remain unaffected by small, yet deliberate, variations in method parameters, providing an indication of its reliability during routine usage. In the context of methods employing this compound, robustness has been evaluated by altering chromatographic conditions and analyzing performance across numerous samples.

Key parameters that are often intentionally varied to test robustness include the composition and pH of the mobile phase, column temperature, and the use of different analysts or performing the analysis on different days. oup.comkingston.ac.uk A core indicator of robustness in LC-MS/MS methods is the consistency of mass accuracy, retention time, and signal intensity over extended periods and numerous injections. lcms.czthermofisher.com

One study demonstrated the robustness of an LC-MS/MS method by monitoring internal standards, including this compound, over 48 hours without system recalibration. lcms.cz The results indicated high stability in mass accuracy, peak abundance, and retention time, confirming the method's reliability for consistent performance. lcms.cz

Table 1: Demonstration of Method Robustness Using this compound as an Internal Standard lcms.cz

| Parameter | Condition | Result |

|---|---|---|

| Mass Accuracy | Measured over 48 hours without recalibration | Within 1.3 ppm with %RSD <0.1% |

| Peak Abundance (%CV) | Measured over 48 hours | <10% |

| Retention Time | Measured over 48 hours | ±0.01 min |

Further illustrating this, a high-throughput investigation assessed system robustness by performing over 10,000 consecutive injections of rat plasma extract containing diazepam and its internal standard. sciex.com The consistent peak area ratios observed, with a coefficient of variation (%CV) of 5.17% for diazepam, demonstrated exceptional instrument stability and method robustness under highly demanding, long-term analytical conditions. sciex.com

Stability Studies

Stability evaluations are conducted to ensure that the concentration of this compound does not change from the time of its addition to the sample until the point of analysis. These studies typically encompass various conditions that a sample might undergo. rsc.org For a sample to be considered stable, the measured values are generally required to be within ±15% of the nominal concentration. rsc.org

Key stability assessments include:

Freeze-Thaw Stability: This test evaluates the impact of repeated freezing and thawing cycles on the integrity of the internal standard. Studies have confirmed the stability of this compound after multiple cycles. oup.comrsc.orgfda.gov

Short-Term (Bench-Top) Stability: This assesses the stability of this compound in the matrix at room temperature for a period equivalent to the sample preparation time. rsc.org It has been shown to be stable for over 22 hours under these conditions. rsc.orgfda.gov

Long-Term Stability: This determines the stability of the internal standard in a matrix stored at a specific temperature (e.g., -20°C) for an extended duration. fda.gov One validation report confirmed its stability for at least 133 days at -20°C. fda.gov

Post-Preparative (Autosampler) Stability: This evaluates the stability of the processed sample while it resides in the autosampler waiting for injection. fda.gov this compound has been found to be stable for more than 97 hours in the autosampler at room temperature. fda.gov

The results from various bioanalytical method validations are summarized in the table below, showcasing the consistent stability of this compound across different conditions and durations.

Table 2: Summary of Stability Findings for this compound from Bioanalytical Method Validations

| Stability Type | Matrix | Storage Condition | Duration | Source |

|---|---|---|---|---|

| Freeze-Thaw Stability | Plasma | 4 cycles at -20°C | N/A | fda.gov |

| Freeze-Thaw Stability | Plasma | 3 cycles | N/A | rsc.org |

| Short-Term (Bench-Top) Stability | Plasma | 4°C | 24 hours 30 minutes | fda.gov |

| Short-Term (Bench-Top) Stability | Plasma | Room Temperature | 22 hours | rsc.org |

| Long-Term Stability | Plasma | -20°C | 133 days | fda.gov |

| Post-Preparative (Autosampler) Stability | Processed Sample | Room Temperature | 97 hours 5 minutes | fda.gov |

| Post-Preparative (Autosampler) Stability | Processed Sample | Autosampler Conditions | 24 hours | rsc.org |

These comprehensive studies confirm that this compound is a stable and robust internal standard suitable for demanding bioanalytical applications.

Applications in Preclinical Pharmacokinetic and Metabolic Research

Elucidation of Metabolic Pathways of Benzodiazepines in In Vitro Systems

In vitro systems are fundamental to understanding how a drug is metabolized before advancing to animal or human trials. Diazepam-d5 is instrumental in these studies, enabling precise analysis of metabolic processes. Diazepam is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, with CYP2C19 and CYP3A4 being the main isoforms involved. researchgate.netnih.govnih.govmdpi.com The main metabolic pathways are N-demethylation to its major active metabolite, nordiazepam, and 3-hydroxylation to another active metabolite, temazepam. researchgate.netresearchgate.net Both of these metabolites are further metabolized to oxazepam. mdpi.com

To investigate these metabolic transformations, preclinical studies frequently employ subcellular fractions (liver microsomes), isolated liver cells (hepatocytes), or specific, recombinantly expressed enzymes. nih.gov In these experiments, unlabeled diazepam is incubated with the biological system (e.g., rat or human liver microsomes) to allow metabolism to occur. nih.gov The reaction is then stopped, and the mixture is analyzed to identify and measure the metabolites that have been formed.

While unlabeled diazepam is the substrate, this compound is added to the samples after the incubation, just before analysis. It serves as a stable isotope-labeled internal standard (SIL-IS). The key advantage of using a SIL-IS is its ability to mimic the analyte of interest throughout the sample preparation and analytical process, correcting for any loss of substance or variations in instrument response. This ensures a high degree of accuracy and precision in the quantification of the metabolites formed.

The primary application of this compound in preclinical research is as a tracer for the identification and quantification of diazepam and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analytical technique is highly sensitive and selective, capable of distinguishing between molecules based on their mass-to-charge ratio.

When a sample from an in vitro incubation or an in vivo study is analyzed, both the unlabeled diazepam (and its metabolites) and the added this compound are detected by the mass spectrometer. Because this compound has a known concentration and is chemically identical to diazepam, it behaves identically during extraction and chromatography. However, due to its higher mass, it produces a distinct signal in the mass spectrometer. By comparing the signal intensity of the unlabeled analyte to that of the known amount of the deuterated internal standard, researchers can accurately calculate the concentration of diazepam and its metabolites, such as nordiazepam and temazepam, in the original sample. This method corrects for potential inconsistencies during sample processing and analysis, such as matrix effects where other molecules in the sample can suppress or enhance the signal of the target analyte.

Pharmacokinetic Studies in Animal Models Utilizing this compound

Animal models are critical for understanding how a drug behaves in a whole living system. This compound is a key component in the analytical methods used to support these in vivo studies, allowing for the detailed characterization of the drug's journey through the body.

ADME studies are essential to determine the viability of a drug candidate. These studies examine how a drug is absorbed into the bloodstream, distributed to various tissues, metabolized into other compounds, and finally excreted from the body. Pharmacokinetic studies of diazepam have been conducted in a variety of animal models, including mice, rats, dogs, and guinea pigs, revealing significant species-dependent differences in its metabolism and clearance.

In these studies, unlabeled diazepam is administered to the animal model. At various time points, biological samples like blood, plasma, and urine are collected. This compound is then used as an internal standard during the LC-MS/MS analysis of these samples to accurately quantify the concentrations of the parent drug and its metabolites. This precise quantification is essential for calculating key pharmacokinetic parameters.

Below is a table summarizing key pharmacokinetic parameters of diazepam in different species, data which relies on accurate quantification methods often employing deuterated standards.

| Species | Elimination Half-Life (t½β) | Total Plasma Clearance (Cl) | Reference |

| Rat | 1.1 hours | 81.6 ml/min/kg | researchgate.net |

| Dog | 3.2 hours | - | researchgate.net |

| Guinea Pig | - | - | researchgate.net |

| Rabbit | - | - | researchgate.net |

| Mouse | - | - | nih.gov |

Data represents average values and can vary based on study design and animal strain.

This data helps researchers build a comprehensive ADME profile, predicting how the drug might behave in humans.

The replacement of hydrogen with deuterium (B1214612) can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org A C-D bond is stronger and is broken more slowly than a C-H bond. This effect can be exploited to study reaction mechanisms. nih.govnih.gov

In the context of diazepam metabolism, a KIE would be observed if the cleavage of a C-H bond is the rate-limiting step in its metabolism by CYP enzymes. If this compound were used as a substrate in an in vitro metabolic study, and its rate of metabolism was found to be significantly slower than that of unlabeled diazepam, it would indicate a primary KIE. nih.gov The presence of a significant KIE would provide strong evidence that the breaking of that specific C-H bond is a critical, rate-determining step in the metabolic process. nih.gov Conversely, the absence of a KIE would suggest that another step in the enzymatic cycle, such as substrate binding or product release, is the slowest step and therefore rate-limiting. researchgate.net While the use of deuteration to intentionally slow drug metabolism is a known strategy in drug development, specific studies detailing the KIE for this compound are not widely published. ingenza.com However, the principle provides a powerful potential application for this compound in mechanistic studies.

Mechanistic Investigations of Drug-Enzyme Interactions

Building on the principles of KIE, this compound can be a valuable tool for detailed mechanistic investigations of how diazepam interacts with the active site of metabolizing enzymes like CYP2C19 and CYP3A4. researchgate.netnih.govmdpi.com The study of KIEs provides direct insight into the catalytic mechanism.

For example, if deuteration at a specific position on the diazepam molecule slows down the formation of a particular metabolite, it confirms that the enzyme interacts with and breaks a C-H bond at that exact location. This can help map the orientation of the drug within the enzyme's active site.

Furthermore, KIE studies can reveal phenomena such as "metabolic switching." nih.gov If metabolism is slowed at a deuterated site, the enzyme may instead metabolize the drug at a different, non-deuterated site. Observing this switch provides further information about the flexibility of the drug's binding within the active site and the different possible points of enzymatic attack. Such studies are crucial for a deep understanding of drug-enzyme interactions, which can have implications for predicting drug-drug interactions and understanding inter-individual differences in drug metabolism. apicareonline.com

Applications in Forensic and Environmental Analytical Chemistry Methodological Focus

Method Development for Forensic Toxicology and Doping Control

The detection and quantification of drugs and their metabolites in biological samples are central to forensic toxicology and doping control. Diazepam-d5 plays a crucial role as an internal standard in the development of robust analytical methods, primarily those employing mass spectrometry (MS). nih.govcaymanchem.compubcompare.ailgcstandards.com The use of deuterated internal standards like this compound is widely recommended in forensic toxicology guidelines to ensure the accuracy and reliability of results. oup.com

Quantitative Analysis of Drugs and Metabolites in Biological Matrices (Non-Clinical Human)

This compound is extensively used as an internal standard for the quantitative analysis of diazepam and other benzodiazepines in various biological matrices, including whole blood, urine, and hair. nih.govnih.govct.govnih.govnih.gov Its chemical similarity to the target analyte, diazepam, allows it to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency and instrument response. nih.gov This is particularly vital in complex matrices where matrix effects can significantly impact the accuracy of quantification. nih.gov

Several studies have demonstrated the successful application of this compound in methods developed for the simultaneous quantification of multiple benzodiazepines. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing 19 antipsychotic drugs in postmortem human blood utilized deuterated internal standards to ensure accuracy and sensitivity. buffalostate.edu Similarly, a method for the analysis of 14 benzodiazepines in oral fluid employed northis compound, a metabolite of this compound, as an internal standard for quantification by LC-MS/MS. oup.comlvhn.org In a study focused on the analysis of benzodiazepines in postmortem human ribs, this compound was used as the internal standard in a gas chromatography-mass spectrometry (GC-MS) method. nih.gov

The following table summarizes the use of this compound in various analytical methods for forensic toxicology:

| Analytical Method | Matrix | Target Analytes | Role of this compound | Reference |

| UPLC-MS/MS | Whole Blood | 11 Benzodiazepines | Internal Standard | nih.gov |

| LC-MS/MS | Hair | 16 Benzodiazepines and Hypnotics | Internal Standard | nih.gov |

| LC-MS/MS | Blood and Urine | Benzodiazepines and "Z-drugs" | Internal Standard | ct.gov |

| GC-MS | Postmortem Ribs | 7 Benzodiazepines | Internal Standard | nih.gov |

| LC-MS/MS | Plasma and Larvae | 10 Benzodiazepines | Internal Standard | waters.com |

Challenges and Solutions in Complex Sample Preparation for Forensic Analysis

Forensic samples are often complex, containing numerous endogenous and exogenous substances that can interfere with the analysis of target compounds. researchgate.net Sample preparation is a critical step to remove these interferences and concentrate the analytes of interest. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed. researchgate.netbiotage.com The use of an internal standard like this compound from the beginning of the sample preparation process is essential to monitor and correct for any loss of the analyte during these steps. nih.gov

One of the primary challenges is the potential for "cross-contribution" in GC-MS analysis, where ions from the analyte can interfere with the quantification of the deuterated internal standard, and vice versa. oup.com Careful selection of derivatization routes and the specific deuterated analog can help to minimize this interference. oup.com Another challenge is the presence of matrix effects in LC-MS analysis, where co-eluting matrix components can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. nih.gov The use of matrix-matched calibrators and deuterated internal standards like this compound helps to mitigate these effects. nih.gov

Methodologies for Environmental Monitoring and Fate Studies of Pharmaceuticals

The increasing presence of pharmaceuticals in the environment is a growing concern. plymouth.ac.uk this compound is a valuable tool in the development of analytical methods for monitoring these compounds in various environmental matrices and for studying their fate and transformation. caymanchem.comnih.gov

Development of Trace-Level Detection Methods for Aquatic and Terrestrial Matrices

Sensitive and selective analytical methods are required to detect the trace levels of pharmaceuticals found in environmental samples. researchgate.net this compound is used as an internal standard in methods developed for the trace analysis of diazepam and its metabolites in water and sediment. nih.govmdpi.commdpi.com For example, a capillary LC/ES-MS-MS method was developed for the sensitive detection of diazepam in water samples down to 0.1 ng/ml. researchgate.net Another study developed a UHPLC-MS/MS method for the simultaneous determination of 14 benzodiazepine (B76468) multiresidues in aquaculture environmental water and sediment, utilizing an internal standard for quantification. mdpi.comresearchgate.net

The use of isotope dilution mass spectrometry, where a stable isotope-labeled standard like this compound is added to the sample, is a powerful technique to correct for matrix effects and variations in extraction recovery, which are significant challenges in environmental analysis. acs.org

The following table highlights the application of this compound in environmental monitoring methods:

| Analytical Method | Matrix | Target Analytes | Role of this compound | Reference |

| LC-MS/MS | Surface and Wastewater | 30 Pharmaceuticals | Internal Standard | mdpi.com |

| UHPLC-MS/MS | Aquaculture Water and Sediment | 14 Benzodiazepines | Internal Standard | mdpi.comresearchgate.net |

| LC-MS/MS | Environmental Water | Diazepam and Nordiazepam | Internal Standard | nih.gov |

| Isotope Dilution LC/MS/MS | Various Waters | 15 Pharmaceuticals | Internal Standard | acs.org |

Investigating Photodegradation and Biotransformation Pathways in Environmental Systems

Understanding the environmental fate of pharmaceuticals, including their degradation and transformation pathways, is crucial for assessing their potential impact. battelle.org this compound can be used in studies investigating the photodegradation and biotransformation of diazepam in environmental systems. nih.govcore.ac.uk For instance, a study on the photodegradation of diazepam and its human metabolites in water used an internal standard to ensure accurate quantification during the experiments. plymouth.ac.ukcore.ac.uk The results of such studies help to predict the persistence and potential for accumulation of these compounds in the environment. core.ac.uk

In a study investigating the biodegradation of diazepam and oxazepam in soil, this compound was used as a soil extraction standard to accurately quantify the concentrations of the target compounds over time. nih.gov

Quality Control and Reference Material Certification for Diazepam D5

Role of Diazepam-d5 in Pharmaceutical Quality Control and Research

This compound is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of diazepam and its metabolites in various biological and pharmaceutical matrices. caymanchem.comcerilliant.compubcompare.ai Its application is fundamental in areas requiring high precision and accuracy, such as clinical toxicology, forensic analysis, urine drug testing, and comprehensive studies on drug metabolism and pharmacokinetics (DMPK). cerilliant.comsymeres.commoravek.comsigmaaldrich.com

Stable isotope-labeled compounds are chemically almost identical to their non-labeled counterparts, meaning they exhibit similar behavior during sample extraction, derivatization, and chromatographic separation. simsonpharma.com However, due to the mass difference imparted by the five deuterium (B1214612) atoms, this compound is easily distinguishable from unlabeled diazepam by a mass spectrometer. pubcompare.ai This characteristic is the cornerstone of its function. When a known quantity of this compound is added to a sample at the beginning of the analytical process, it co-elutes with the target analyte (diazepam). Any loss of analyte during sample preparation or fluctuation in instrument response will affect both the labeled standard and the target analyte proportionally. iris-biotech.de By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for these variations, leading to significantly more accurate and precise quantification. iris-biotech.de

In pharmaceutical research and development, isotopically labeled compounds like this compound are crucial for elucidating a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. iris-biotech.deacs.org These studies provide essential information on a drug's lifecycle in the body, which is vital for assessing its efficacy and safety. simsonpharma.com Furthermore, this compound serves as a reference standard in analytical method development, validation, and routine quality control (QC) applications for the commercial production of diazepam formulations. synzeal.com

Table 1: Key Applications of this compound

| Application Area | Specific Use | Analytical Technique |

| Clinical Toxicology | Quantification of diazepam in plasma or serum for therapeutic drug monitoring or overdose cases. | LC-MS, GC-MS |

| Forensic Analysis | Detection and quantification of diazepam in post-mortem specimens or in cases of drug-facilitated crime. | LC-MS, GC-MS |

| Pharmacokinetics (PK) | Studying the absorption, distribution, metabolism, and excretion of diazepam in research subjects. | LC-MS |

| Pharmaceutical QC | Assay of diazepam content and purity in finished drug products. | LC-MS |

| Urine Drug Testing | Screening for and confirming the presence of diazepam and its metabolites. | GC-MS, LC-MS |

Manufacturing and Certification Standards for Deuterated Reference Materials (e.g., ISO 17025, ISO 17034)

The reliability of analytical results is directly dependent on the quality of the reference materials used. This compound, when intended for use as a quantitative standard, is manufactured and sold as a Certified Reference Material (CRM). caymanchem.comcaymanchem.com The production and certification of CRMs are governed by rigorous international standards to ensure their accuracy, stability, and homogeneity. The two most critical standards in this domain are ISO 17034 and ISO/IEC 17025. caymanchem.comsigmaaldrich.comlgcstandards.com

ISO 17034: General requirements for the competence of reference material producers. This standard provides a specific framework for manufacturers of reference materials. anton-paar.com It outlines the requirements for all aspects of CRM production, including:

Material Processing: Ensuring the chemical purity and correct isotopic enrichment of the compound.

Homogeneity Studies: Verifying that every unit within a batch of the CRM has the same concentration and composition within specified limits. lgcstandards.com

Stability Studies: Assessing the material's stability under various storage and transport conditions to establish a reliable shelf-life and retest date. anton-paar.comlgcstandards.com

Characterization: Assigning a certified property value (e.g., concentration) to the material using technically valid methods.

Uncertainty Budgeting: Calculating the measurement uncertainty associated with the certified value.

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories. While ISO 17034 governs the producer, ISO/IEC 17025 applies to the laboratories performing the measurements to certify the material. lgcstandards.competro-online.com This standard ensures that the analytical methods used for characterization are properly validated, the equipment is calibrated, and the personnel are competent. nac-us.org Accreditation to ISO/IEC 17025 demonstrates that the laboratory's measurement results are accurate and reliable.

Producers of high-quality this compound CRMs operate under a dual accreditation to both ISO 17034 and ISO/IEC 17025. sigmaaldrich.comlgcstandards.com This dual accreditation represents the highest achievable quality level for a reference material producer. sigmaaldrich.com The outcome of this regulated process is a CRM accompanied by a Certificate of Analysis (CoA), which provides the user with all necessary information, including the certified concentration, its associated uncertainty, and a statement of metrological traceability. caymanchem.comlgcstandards.com

Table 2: Comparison of ISO 17034 and ISO/IEC 17025 for Reference Materials

| Standard | Scope | Key Requirements for CRM Production |

| ISO 17034 | Competence of Reference Material Producers | Production planning, material characterization, assessment of homogeneity and stability, assignment of property values, and calculation of uncertainty. anton-paar.competro-online.com |

| ISO/IEC 17025 | Competence of Testing and Calibration Laboratories | Method validation, equipment calibration, personnel competency, ensuring metrological traceability of measurements used to certify the CRM. lgcstandards.comnac-us.org |

Metrological Traceability and Measurement Uncertainty in the Use of Deuterated Standards

Two fundamental concepts in measurement science that are guaranteed by proper CRM certification are metrological traceability and measurement uncertainty.

Metrological Traceability is defined as the "property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty". nac-us.orgbipm.org For a this compound CRM, this means its certified concentration value is linked back to a higher-order standard, ultimately to the International System of Units (SI), typically the kilogram (for mass). nist.govscielo.br This unbroken chain ensures that measurements made in different laboratories, at different times, or with different equipment can be compared, as they are all anchored to the same fundamental reference. scielo.br The Certificate of Analysis for a CRM must include a statement confirming the metrological traceability of its certified value. caymanchem.com

In practice, the use of a this compound CRM with established metrological traceability and a known measurement uncertainty allows a laboratory to validate its analytical methods, ensure the accuracy of its results, and provide a reliable statement of the quality of its measurements.

Emerging Methodologies and Future Research Directions

Integration of Diazepam-d5 with High-Resolution Mass Spectrometry (HRMS)

The coupling of this compound, a deuterated internal standard, with high-resolution mass spectrometry (HRMS) represents a significant leap forward in quantitative analysis. wiseguyreports.comaptochem.com Unlike standard tandem mass spectrometry (MS/MS), HRMS provides highly accurate mass measurements, which enhances the specificity and reduces interferences from complex biological matrices. nih.govthermofisher.com This is particularly crucial in forensic toxicology and clinical analysis where definitive identification and accurate quantification are paramount. thermofisher.comcerilliant.comcerilliant.com

The use of this compound as an internal standard in HRMS analysis helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results. texilajournal.commdpi.comscioninstruments.com The distinct mass difference between this compound and the unlabeled analyte allows for clear differentiation and quantification, even at low concentrations. aptochem.comthermofisher.com This integration is especially beneficial in postmortem metabolomics studies, where it aids in understanding the time-dependent changes of diazepam and its metabolites. nih.govresearchgate.net

Several studies have demonstrated the successful application of this integrated approach. For instance, a validated method for the simultaneous screening and quantification of multiple benzodiazepines, including diazepam, utilized HRMS to achieve high sensitivity and selectivity in whole blood samples. scispace.com Another study highlighted the use of LC-HRMS for the analysis of designer benzodiazepines in urine, showcasing the ability to easily incorporate new analytes as they emerge. nih.gov

Table 1: Selected Research Findings on this compound and HRMS

| Study Focus | Matrix | Key Finding | Reference |

| Postmortem Drug Analysis | Femoral Blood | HRMS coupled with deuterated standards allowed for the creation of robust models to understand postmortem drug behavior. | nih.govresearchgate.net |

| Multi-Drug Screening | Whole Blood | UPLC-MS/MS method with deuterated internal standards enabled simultaneous detection of 23 benzodiazepines. | scispace.com |

| Designer Drug Analysis | Urine | LC-HRMS method in full scan mode facilitated the inclusion of new designer benzodiazepines. | nih.gov |

| General Psychoactive Drug Screening | Blood | LC-HRMS provided increased detection of key compounds compared to traditional GC-MS methods. | thermofisher.com |

Advancements in Automated Sample Preparation Techniques Coupled with Deuterated Internal Standards

The evolution of automated sample preparation techniques has significantly improved the efficiency and reliability of analyzing samples containing deuterated internal standards like this compound. lcms.cz Automation minimizes manual errors, reduces sample handling time, and increases throughput, which is critical in high-volume laboratory settings. chromatographyonline.comresearchgate.netmdpi.com Techniques such as automated solid-phase extraction (SPE) and liquid handling robotics are now commonly integrated into analytical workflows. nih.govchromatographyonline.com

The use of deuterated internal standards like this compound is integral to these automated systems. lcms.cz They are added at the beginning of the sample preparation process to compensate for any analyte loss or variability during extraction and processing. aptochem.comtexilajournal.com This ensures that the final quantitative results are accurate and precise, regardless of the complexities introduced by the biological matrix. clearsynth.com

Recent developments have focused on fully automated systems that couple sample preparation directly with LC-MS/MS analysis. researchgate.net These platforms can perform all steps from sample dispensing and extraction to injection into the mass spectrometer without manual intervention, leading to a significant increase in sample throughput and reduced cycle times. lcms.cz For example, a fully automated extraction method for 42 illicit drugs and their deuterated internal standards, including this compound, demonstrated high reproducibility and the ability to accurately quantify analytes for up to a month using historical calibration data. researchgate.net

Table 2: Examples of Automated Sample Preparation Techniques

| Technique | Description | Advantage with Deuterated Standards |

| Automated Solid-Phase Extraction (SPE) | Robotic systems perform the conditioning, loading, washing, and elution steps of SPE. | Ensures consistent recovery of both the analyte and the internal standard, leading to accurate quantification. |

| Column-Switching SPE | An online technique where two chromatographic columns are used for sample cleanup and analysis. | Reduces manual handling and potential for error, with the internal standard correcting for any system variability. nih.gov |

| Pipetting Robots | Automated liquid handlers for precise transfer of samples, reagents, and internal standards. | Improves precision and accuracy by minimizing volumetric errors during the addition of the deuterated standard. nih.gov |

| Fully Automated Extraction-LC-MS/MS | Integrated systems that perform the entire workflow from raw sample to final analysis. | Maximizes throughput and reliability, with the internal standard providing a constant reference throughout the automated process. researchgate.netmdpi.com |

Potential for Novel Applications in Metabolomics and Systems Biology Research

The application of this compound is expanding beyond traditional therapeutic drug monitoring and forensic toxicology into the fields of metabolomics and systems biology. wiseguyreports.comclearsynth.com In these disciplines, researchers study the complex interactions of small molecules (metabolites) within a biological system to understand health and disease. isotope.com Deuterated internal standards like this compound are crucial for achieving the high degree of precision and accuracy required in these comprehensive analyses. clearsynth.com

In metabolomics, this compound can be used as a stable isotope-labeled internal standard to accurately quantify endogenous metabolites that are structurally similar or to track the metabolic fate of diazepam itself. nih.govresearchgate.net This can provide valuable insights into metabolic pathways and how they are perturbed by disease or drug administration. researchgate.net For example, a metabolomics study on rats administered diazepam identified several endogenous metabolites that were significantly altered, offering potential biomarkers for diazepam exposure even after the drug is no longer detectable. researchgate.net

Systems biology aims to understand the larger biological context by integrating data from various "omics" fields, including metabolomics. The accurate quantitative data obtained using deuterated standards like this compound is essential for building robust computational models of biological systems. wiseguyreports.com This can help in identifying new drug targets, understanding disease mechanisms, and developing personalized medicine approaches.

The use of deuterated standards in these fields helps to overcome analytical challenges such as matrix effects and ionization suppression, which can significantly impact the accuracy of metabolomic profiles. clearsynth.com By providing a reliable point of reference, this compound and other deuterated compounds enable more accurate and meaningful biological interpretations.

Q & A

Q. What is the role of Diazepam-d5 in LC-MS/MS method development for benzodiazepine analysis?

this compound is commonly employed as an internal standard (IS) to correct for matrix effects, extraction efficiency, and instrumental variability in quantitative LC-MS/MS workflows. Its structural similarity to non-deuterated benzodiazepines ensures comparable ionization efficiency and retention time, while its distinct mass-to-charge ratio (m/z 290.1 → 198.1) allows unambiguous differentiation from analytes. Methodological steps include:

- Co-extraction of this compound with target analytes to normalize recovery rates .

- Use of stable isotope dilution to account for ion suppression/enhancement during MS detection .

- Validation of IS performance through precision (<20% variability in signal stability) and absence of cross-talk with analytes .

Q. How do researchers select this compound over other deuterated internal standards?

Selection criteria prioritize physicochemical similarity to target analytes, isotopic purity (>98% deuterium substitution), and chromatographic separation. For example, this compound outperforms carbamazepine or lidocaine as an IS in carbofuran analysis due to its stable peak shape and co-elution with target compounds . Key validation parameters include:

- Retention time alignment (±0.1 min) with analytes.

- Absence of interference in blank matrices.

- Robustness across different extraction protocols (e.g., QuEChERS, liquid-liquid extraction) .

Q. What quantification strategies are used with this compound in multi-analyte panels?

Researchers employ a calibration curve method, where analyte-to-IS peak area ratios are plotted against known concentrations. Critical considerations include:

Q. How does isotopic purity of this compound impact data reliability?

Deuterium loss during sample preparation or analysis can lead to "isotopic crossover," where the IS signal overlaps with non-deuterated analytes. Mitigation strategies include:

Q. What are common pitfalls in this compound-based extraction protocols?

- Incomplete solubility : this compound requires organic solvents (e.g., acetonitrile) for efficient recovery.

- Adsorption losses : Silanized glassware minimizes nonspecific binding.

- Matrix complexity : Biological samples (e.g., liver tissue) may necessitate additional cleanup steps (e.g., solid-phase extraction) .

Advanced Research Questions

Q. How can researchers mitigate matrix effects when using this compound in complex biological samples?

Matrix effects are assessed via post-column infusion experiments, where a constant flow of this compound is introduced while injecting extracted blank matrix. Methodological adjustments include:

Q. What experimental designs validate this compound’s cross-reactivity in multi-class drug panels?

Cross-reactivity is tested by spiking this compound into samples containing structurally related drugs (e.g., lorazepam, temazepam) and analyzing product ion spectra. Key steps:

- Selective reaction monitoring (SRM) : Confirm absence of shared transitions.

- Stability studies : Evaluate deuterium retention under varying pH and temperature .

Q. How do researchers address this compound stability in long-term storage studies?

Stability is validated under three conditions: short-term (24 hr at 4°C), long-term (−80°C for 6 months), and freeze-thaw cycles (≥3 cycles). Acceptance criteria:

Q. What statistical approaches resolve data contradictions in this compound-based multi-laboratory studies?

Inter-laboratory reproducibility is assessed via Bland-Altman plots and Cohen’s kappa coefficient. Discrepancies often arise from:

Q. How can this compound improve detection limits in trace-level environmental analyses?

Pre-concentration techniques (e.g., solid-phase microextraction) paired with this compound enhance sensitivity. Example workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.